molecular formula C8H11Cl2F3N2 B2408125 [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride CAS No. 2287274-76-2

[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride

Cat. No.: B2408125
CAS No.: 2287274-76-2
M. Wt: 263.09
InChI Key: IAZYLRDWQZPJPY-UHFFFAOYSA-N
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Description

It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity

Properties

IUPAC Name

[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZYLRDWQZPJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactive hydrazine group allows for various transformations, including oxidation to nitroso or nitro derivatives and reduction to amines.

Biology

  • Biochemical Probes : The compound is being investigated for its potential as a biochemical probe due to its ability to form stable adducts with biomolecules. This property makes it useful for studying enzyme mechanisms and interactions within biological systems.

Medicine

  • Therapeutic Applications : Research has explored its use as a precursor in drug development. The compound's structural features may lead to the creation of novel pharmaceuticals targeting specific diseases. For instance, derivatives of hydrazine compounds have shown promise in anti-cancer therapies and treatments for infectious diseases .

Industry

  • Advanced Materials Production : The unique properties of this compound make it valuable in the production of advanced materials such as polymers and coatings. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to potential therapeutic effects. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar compounds include:

    [4-(Trifluoromethyl)phenyl]hydrazine: Shares the trifluoromethyl group but lacks the methyl group, leading to different reactivity and applications.

    [4-Methylphenyl]hydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.

    [3-(Trifluoromethyl)phenyl]hydrazine:

Biological Activity

[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride
  • Molecular Formula : C8H9Cl2F3N2
  • Molecular Weight : 253.07 g/mol

Synthesis

The synthesis of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with hydrazine dihydrochloride under controlled conditions. The reaction may be facilitated by heating in a solvent such as ethanol or methanol to improve yield and purity.

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. For instance, the incorporation of the trifluoromethyl moiety has been shown to significantly improve the potency of certain drugs against cancer cell lines by enhancing their interaction with target proteins involved in tumor growth and survival pathways .

Antimicrobial Activity

In studies examining various derivatives of hydrazine, including [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine, notable antimicrobial properties have been reported. These compounds demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

The mechanism by which [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : The compound could induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of various hydrazine derivatives on human cancer cell lines. The results indicated that [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine exhibited IC50 values lower than many standard chemotherapeutics, demonstrating its potential as a lead compound for further development .
  • Antimicrobial Testing :
    • In vitro tests showed that this compound had significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Data Summary

Property Value
Molecular Weight253.07 g/mol
Anticancer IC50<10 µM (varies by cell line)
Antimicrobial MIC1-10 µg/mL (varies by strain)

Q & A

Q. What are the standard synthetic routes for [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via hydrazine substitution reactions. A plausible route involves:

Nitrosation : Reacting 4-methyl-3-(trifluoromethyl)aniline with sodium nitrite under acidic conditions to form the diazonium salt.

Reduction : Reducing the diazonium salt with stannous chloride or sodium sulfite to yield the hydrazine intermediate.

Salt Formation : Treating the hydrazine with hydrochloric acid to form the dihydrochloride salt .

Q. Purity Optimization :

  • Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to remove unreacted precursors.
  • Recrystallize from ethanol/water mixtures (3:1 v/v) to isolate high-purity crystals (>98% by HPLC) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrosationNaNO₂, HCl (0–5°C, 1 h)8590
ReductionSnCl₂, HCl (reflux, 2 h)7588
Salt FormationHCl (gas), EtOH (RT, 30 min)9598

Q. Which spectroscopic techniques are critical for characterizing [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–7.2 ppm (aromatic protons), δ 4.1 ppm (NH₂ broad signal), and δ 2.5 ppm (CH₃).
    • ¹³C NMR : Signals for CF₃ (~125 ppm, q, J = 270 Hz) and aromatic carbons .
  • IR Spectroscopy : N-H stretches (3300–3200 cm⁻¹), C-F stretches (1100–1000 cm⁻¹), and C-N vibrations (1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS m/z calculated for C₈H₉F₃N₂·2HCl: 250.1 (M+H⁺); observed: 250.0 .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during cyclization reactions involving this compound?

Methodological Answer: In Fischer indole synthesis, competing pathways can lead to tetrazine or pyrazole byproducts. Key factors:

  • Temperature : Elevated temperatures (>80°C) favor tetrazine formation via dimerization .
  • Acid Catalysts : HCl promotes hydrazine cyclization, while BF₃·Et₂O shifts selectivity toward indole derivatives .
  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize intermediates, reducing side reactions.

Q. Mitigation Strategy :

  • Monitor reaction progress via TLC (hexane/ethyl acetate 4:1).
  • Quench intermediates at low temperature (−20°C) to suppress dimerization .

Q. How can computational methods optimize reaction design with this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in cyclization reactions.
  • Reaction Path Screening : Apply algorithms (e.g., GRRM) to identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing phenylhydrazine reaction datasets to predict optimal solvents/catalysts (e.g., Bayesian optimization) .

Q. Table 2: Computational vs. Experimental Yields

Reaction TypePredicted Yield (%)Experimental Yield (%)
Indole Formation8278
Tetrazine Formation1512

Q. How should researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm the hydrazine backbone and substituent positions .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to distinguish N-H environments in NMR .
  • Cross-Referencing : Compare experimental spectra with databases (e.g., PubChem, SciFinder) for analogous compounds .

Q. What strategies ensure stability of this compound under varying experimental conditions?

Methodological Answer:

  • Storage : Store at −20°C in amber vials under argon to prevent hydrolysis/oxidation.
  • pH Control : Maintain pH < 3 in aqueous solutions to avoid decomposition (degradation observed at pH > 5 via HPLC) .
  • Thermal Stability : DSC analysis shows decomposition onset at 225°C; avoid prolonged heating above 150°C .

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